molecular formula C18H16N2O3S2 B2817112 2-((4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid CAS No. 59898-76-9

2-((4-Oxo-3-phenyl-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid

Cat. No.: B2817112
CAS No.: 59898-76-9
M. Wt: 372.46
InChI Key: MGCJYJWIBISCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid is a complex organic compound that belongs to the class of benzothiolo pyrimidines. This compound is characterized by its unique structure, which includes a benzothiolo ring fused with a pyrimidine ring, and a sulfanyl acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid involves several steps. One common synthetic route includes the condensation of a benzothiolo derivative with a pyrimidine precursor under controlled conditions. The reaction typically requires the use of solvents such as dimethylacetamide and catalysts like t-BuOK. The reaction is carried out at elevated temperatures, around 140°C, for 24 hours . Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using reagents like Jones reagent in acetone at low temperatures (0-10°C) to yield specific oxidized products . Reduction reactions may involve the use of hydride donors under mild conditions. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the desired product. Common reagents include NaOAc in HOAc, and the reactions are typically conducted at temperatures ranging from 114-120°C .

Mechanism of Action

The mechanism of action of 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

When compared to similar compounds, such as 4-oxo-7-phenyl-3,4,5,6,7,8-tetrahydrobenzothiolo derivatives, 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid stands out due to its unique sulfanyl acetic acid moiety . This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research. Other similar compounds include 2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydrobenzothiolo derivatives, which share some structural similarities but differ in their functional groups and reactivity .

Properties

IUPAC Name

2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c21-14(22)10-24-18-19-16-15(12-8-4-5-9-13(12)25-16)17(23)20(18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCJYJWIBISCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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